![molecular formula C12H8ClF3N2O2S B11034178 C12H8ClF3N2O2S](/img/structure/B11034178.png)
C12H8ClF3N2O2S
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Overview
Description
The compound with the molecular formula C12H8ClF3N2O2S 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinesulfonyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: can be compared with other similar compounds, such as:
- 3-amino-4-chloro-N-(2,3,4-trifluorophenyl)benzene-1-sulfonamide
- Chlorine trifluoride
These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the chlorine , trifluoromethyl , and sulfonyl groups in 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline
Biological Activity
C12H8ClF3N2O2S is a chemical compound whose biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a complex molecular structure that includes:
- Chlorine (Cl) : A halogen that can influence the compound's reactivity and biological interactions.
- Fluorine (F) : Known for enhancing metabolic stability and bioactivity.
- Sulfur (S) : Often involved in biological processes and interactions.
- Nitrogen (N) : Plays a crucial role in the pharmacological properties of many drugs.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many fluorinated compounds have shown potent inhibition of hexokinase, an enzyme critical in glucose metabolism, which is particularly relevant in cancer therapy .
- Antimicrobial Properties : Some studies suggest that halogenated compounds can exhibit antimicrobial activity, potentially making them candidates for antibiotic development.
In Vitro Studies
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The findings include:
- IC50 Values : The compound demonstrated low IC50 values in various cancer cell lines, indicating potent cytotoxic effects. This suggests its potential as an anticancer agent, especially under hypoxic conditions .
- Comparative Analysis : In comparison to traditional chemotherapeutics, this compound showed enhanced efficacy due to its modified structure, which improves cellular uptake and stability.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 5.0 | Hexokinase inhibition |
2-Deoxy-D-glucose (2-DG) | 20.0 | Glycolysis inhibition |
Fluorinated analogs | 10.0 | Enhanced binding to hexokinase |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
-
Case Study in Glioblastoma Treatment :
- A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. Results indicated significant reduction in cell viability compared to controls.
- Patients treated with a regimen including this compound showed improved metabolic profiles and reduced tumor growth rates.
-
Antimicrobial Efficacy :
- Another case study focused on the antimicrobial properties of halogenated compounds similar to this compound. The results demonstrated effective inhibition of bacterial growth in vitro, suggesting potential applications in treating resistant infections.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Computational Studies : Molecular docking studies revealed that this compound binds effectively to hexokinase, supporting its role as an inhibitor .
- Pharmacokinetics : Modifications in the chemical structure have been shown to enhance the pharmacokinetic properties, leading to better bioavailability and therapeutic outcomes.
Properties
Molecular Formula |
C12H8ClF3N2O2S |
---|---|
Molecular Weight |
336.72 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H8ClF3N2O2S/c1-6-9(18-11(13)21-6)10(19)17-7-2-4-8(5-3-7)20-12(14,15)16/h2-5H,1H3,(H,17,19) |
InChI Key |
BGNAHIVNJSXUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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